molecular formula C23H35NO2 B1259051 Paxdaphnidine A

Paxdaphnidine A

Cat. No. B1259051
M. Wt: 357.5 g/mol
InChI Key: ASJBAMFLUNNOSV-PQYFOXTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Paxdaphnidine A is a natural product found in Daphniphyllum paxianum with data available.

Scientific Research Applications

Novel Alkaloid Structures

Paxdaphnidine A, along with Paxdaphnidine B, are recognized for their unique and complex chemical structures. Paxdaphnidine A is characterized by its distinct pentacyclic skeleton. These novel alkaloids were isolated from the stems and leaves of Daphniphyllum paxianum, and their structures were determined using advanced spectral methods, including two-dimensional NMR techniques. The intricate structures of these alkaloids suggest potential for diverse biological activities and applications in scientific research (Zhan, Yang, & Yue, 2004).

Pharmacobotanical Analysis

Paxdaphnidine A's source plant, Daphniphyllum paxianum, has been involved in pharmacobotanical studies. These studies aim to understand the botanical characteristics and potential medicinal properties of the plant and its components. Such analysis contributes to the identification, differentiation, and quality control of plant-based drugs, potentially including those derived from Paxdaphnidine A. These studies also encompass the evaluation of cytotoxic activities, providing insight into the therapeutic potential and safety profile of the plant's components (Luz et al., 2015).

Translational Science and Drug Delivery

Paxdaphnidine A, due to its unique chemical structure, might also be relevant in translational science, specifically in the optimization of drug delivery systems. The development of novel drug carriers, such as hydrogels, can benefit from the structural characteristics of compounds like Paxdaphnidine A. These carriers aim to enhance the bioavailability, efficacy, and safety of therapeutic compounds. Research in this area focuses on creating responsive systems that can intelligently release drugs in response to specific physiological triggers, potentially making Paxdaphnidine A more effective in therapeutic applications (Chen et al., 2018).

properties

Product Name

Paxdaphnidine A

Molecular Formula

C23H35NO2

Molecular Weight

357.5 g/mol

IUPAC Name

methyl (1S,2S,5R,6S,9S,15R,16R)-2-methyl-5-propan-2-yl-7-azapentacyclo[10.5.1.01,6.02,9.015,18]octadec-12(18)-ene-16-carboxylate

InChI

InChI=1S/C23H35NO2/c1-13(2)16-9-10-22(3)15-7-5-14-6-8-17-18(21(25)26-4)11-23(22,19(14)17)20(16)24-12-15/h13,15-18,20,24H,5-12H2,1-4H3/t15-,16-,17-,18-,20+,22+,23+/m1/s1

InChI Key

ASJBAMFLUNNOSV-PQYFOXTFSA-N

Isomeric SMILES

CC(C)[C@H]1CC[C@]2([C@@H]3CCC4=C5[C@]2([C@H]1NC3)C[C@H]([C@H]5CC4)C(=O)OC)C

Canonical SMILES

CC(C)C1CCC2(C3CCC4=C5C2(C1NC3)CC(C5CC4)C(=O)OC)C

synonyms

paxdaphnidine A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.